molecular formula C11H10N2O B058408 2-Ethenoxy-1-ethenylbenzimidazole CAS No. 120834-34-6

2-Ethenoxy-1-ethenylbenzimidazole

Cat. No. B058408
M. Wt: 186.21 g/mol
InChI Key: REGGVQSERYWKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenoxy-1-ethenylbenzimidazole is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. It is a heterocyclic organic compound that contains both benzene and imidazole rings in its structure.

Scientific Research Applications

2-Ethenoxy-1-ethenylbenzimidazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.

Mechanism Of Action

The mechanism of action of 2-Ethenoxy-1-ethenylbenzimidazole is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA and RNA, which are essential for cell growth and division. It may also act by disrupting the function of enzymes involved in cell metabolism and signaling pathways.

Biochemical And Physiological Effects

2-Ethenoxy-1-ethenylbenzimidazole has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to reduce inflammation in animal models. It has also been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethenoxy-1-ethenylbenzimidazole in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, and can be stored for long periods of time without degradation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on 2-Ethenoxy-1-ethenylbenzimidazole. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy in vivo, and to investigate its mechanism of action in more detail. Another area of interest is its potential use as an antimicrobial agent. Studies are needed to determine its spectrum of activity against different types of bacteria and fungi, and to investigate its potential use in combination with other antimicrobial agents. Finally, further studies are needed to investigate the potential use of 2-Ethenoxy-1-ethenylbenzimidazole in other fields of scientific research, such as materials science and catalysis.

Synthesis Methods

The synthesis of 2-Ethenoxy-1-ethenylbenzimidazole involves the reaction of o-phenylenediamine with ethyl vinyl ether in the presence of a catalyst. The reaction takes place under reflux conditions in anhydrous ethanol, and the product is obtained as a white crystalline solid after purification by recrystallization.

properties

CAS RN

120834-34-6

Product Name

2-Ethenoxy-1-ethenylbenzimidazole

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-ethenoxy-1-ethenylbenzimidazole

InChI

InChI=1S/C11H10N2O/c1-3-13-10-8-6-5-7-9(10)12-11(13)14-4-2/h3-8H,1-2H2

InChI Key

REGGVQSERYWKPE-UHFFFAOYSA-N

SMILES

C=CN1C2=CC=CC=C2N=C1OC=C

Canonical SMILES

C=CN1C2=CC=CC=C2N=C1OC=C

synonyms

1H-Benzimidazole,1-ethenyl-2-(ethenyloxy)-(9CI)

Origin of Product

United States

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